![molecular formula C15H15NO3 B12530865 {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol CAS No. 675872-80-7](/img/structure/B12530865.png)
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol is an organic compound that belongs to the class of nitro alcohols This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group transformations. One common method involves the nitration of 1-phenylethanol to introduce the nitro group, followed by reduction to form the corresponding amine, and finally, oxidation to yield the desired nitro alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application.
類似化合物との比較
Similar Compounds
{2-[(1R)-2-Amino-1-phenylethyl]phenyl}methanol: Similar structure but with an amino group instead of a nitro group.
{2-[(1R)-2-Hydroxy-1-phenylethyl]phenyl}methanol: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
675872-80-7 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
[2-[(1R)-2-nitro-1-phenylethyl]phenyl]methanol |
InChI |
InChI=1S/C15H15NO3/c17-11-13-8-4-5-9-14(13)15(10-16(18)19)12-6-2-1-3-7-12/h1-9,15,17H,10-11H2/t15-/m1/s1 |
InChIキー |
YAOYSTQKWJGYMG-OAHLLOKOSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2CO |
正規SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


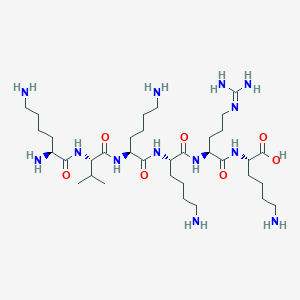
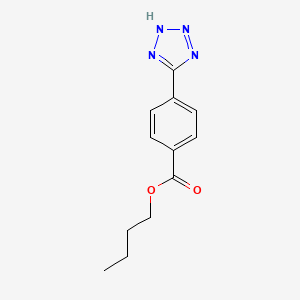
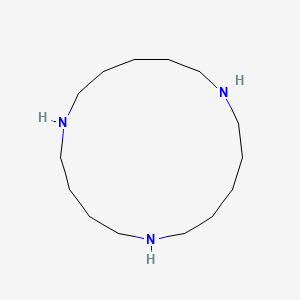
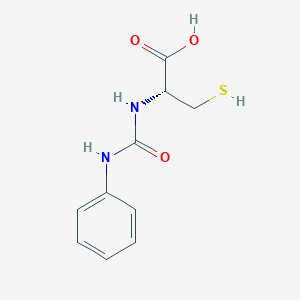
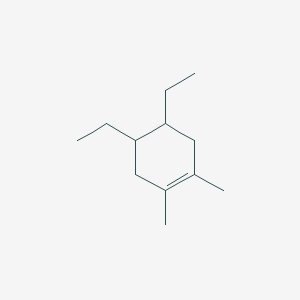

![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
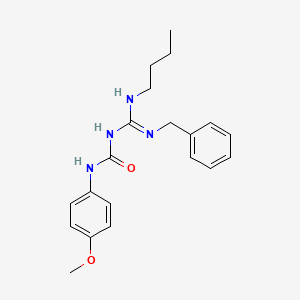
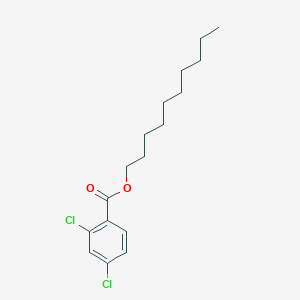
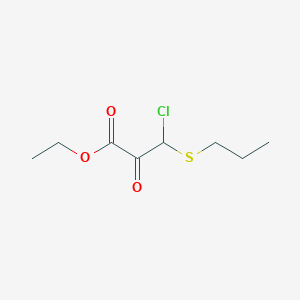
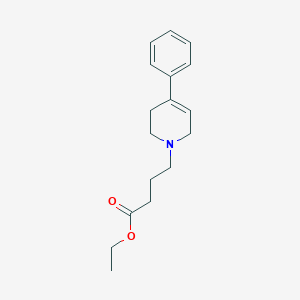
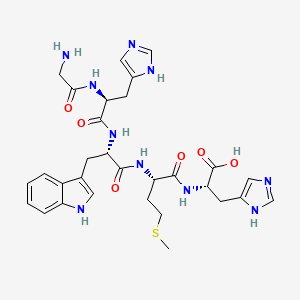
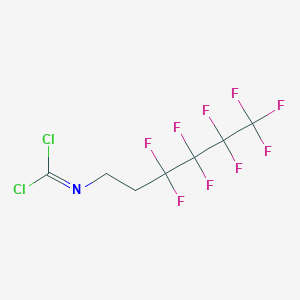
![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
